Diuron

Catalog No.
S526343
CAS No.
330-54-1
M.F
C9H10Cl2N2O
M. Wt
233.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diuron

CAS Number

330-54-1

Product Name

Diuron

IUPAC Name

3-(3,4-dichlorophenyl)-1,1-dimethylurea

Molecular Formula

C9H10Cl2N2O

Molecular Weight

233.09 g/mol

InChI

InChI=1S/C9H10Cl2N2O/c1-13(2)9(14)12-6-3-4-7(10)8(11)5-6/h3-5H,1-2H3,(H,12,14)

InChI Key

XMTQQYYKAHVGBJ-UHFFFAOYSA-N

SMILES

CN(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl

Solubility

0.004 % (NIOSH, 2016)
1.80e-04 M
In water, 42.0 mg/L at 25 °C
In water, 37.4 mg/L at 25 °C
Very low solubility in hydrocarbon solvents
In acetone 53, butyl stearate 1.4, benzene 1.2 (all in g/kg at 27 °C). Sparingly soluble in hydrocarbons.
0.004%

Synonyms

Diuron; Dirurol; HW 920; Karmex; Lucenit; Marmer; Seduron; Daion;

Canonical SMILES

CN(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl

Description

The exact mass of the compound Diuron is 232.017 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.004 % (niosh, 2016)1.80e-04 min water, 42.0 mg/l at 25 °cin water, 37.4 mg/l at 25 °cvery low solubility in hydrocarbon solventsin acetone 53, butyl stearate 1.4, benzene 1.2 (all in g/kg at 27 °c). sparingly soluble in hydrocarbons.0.004%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8950. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds. It belongs to the ontological category of dichlorobenzene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pesticides -> Herbicides -> Urea herbicides -> Phenylurea herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

Origin and Significance:

Developed by Bayer in 1954, Diuron emerged as a powerful tool for weed control in agriculture and non-agricultural settings []. Its significance lies in its ability to target a wide range of weeds, making it a versatile herbicide []. However, recent concerns regarding its potential carcinogenicity and environmental impact have sparked discussions on its continued use [].


Molecular Structure Analysis

Diuron possesses a unique chemical structure characterized by a central urea moiety with two methyl groups attached to one nitrogen atom and a 3,4-dichlorophenyl group attached to the other nitrogen atom []. This structure plays a crucial role in its herbicidal activity (discussed later).

Key Features:

  • The urea moiety provides a hydrophilic (water-loving) character, influencing its solubility [].
  • The presence of chlorine atoms contributes to the hydrophobic (water-repelling) character, impacting its interaction with plant membranes [].

Chemical Reactions Analysis

Synthesis:

The specific synthesis of Diuron involves a multi-step process typically conducted in industrial settings. However, the general reaction scheme involves the condensation of 1,1-dimethylurea with 3,4-dichlorophenyl isocyanate [].

Decomposition:

Diuron is relatively stable under normal environmental conditions. However, prolonged exposure to sunlight or high temperatures can lead to its degradation []. The exact decomposition pathway requires further investigation.

Other Relevant Reactions:

Diuron does not readily participate in other significant chemical reactions relevant to scientific research. Its primary function lies in its interaction with plant biochemistry.


Physical And Chemical Properties Analysis

  • Appearance: White crystalline solid [].
  • Melting Point: 163-165 °C [].
  • Boiling Point: Decomposes before boiling [].
  • Solubility: Slightly soluble in water (42 mg/L) []. More soluble in organic solvents like acetone and chloroform [].
  • Stability: Stable under normal storage conditions. Degrades slowly in sunlight and high temperatures [].

Diuron acts as a potent inhibitor of photosynthesis, the process by which plants convert light energy into usable sugars []. It specifically targets photosystem II, a protein complex within chloroplasts, by binding to the plastoquinone binding site. This binding disrupts the electron transport chain, hindering the plant's ability to produce carbohydrates and ultimately leading to its death [].

Toxicity:

Diuron is classified as a "known/likely human carcinogen" based on animal studies []. Exposure can cause irritation to the skin, eyes, and respiratory system.

Environmental Impact:

Diuron's persistence in soil and water raises concerns about its potential to contaminate aquatic ecosystems and harm non-target organisms [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Diuron is a white crystalline solid. It is a wettable powder. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It can cause illness by inhalation, skin absorption and/or ingestion. It is used as a herbicide.
DryPowder; DryPowder, PelletsLargeCrystals, OtherSolid
White, odorless, crystalline solid.
White, odorless, crystalline solid. [herbicide]

Color/Form

White, crystalline solid
Colorless crystals
White powde

XLogP3

2.7

Exact Mass

232.017

Boiling Point

356 to 374 °F at 760 mm Hg (USCG, 1999)
Decomposes at 180-190 °C
356°F (decomposes)
356°F (Decomposes)

Density

1.48

LogP

2.68 (LogP)
log Kow = 2.68

Odor

Odorless

Appearance

Solid powder

Melting Point

318.2 °F (USCG, 1999)
158.0 °C
158-159 °C
316°F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9I3SDS92WY

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Diuron is a colorless crystalline solid. It is odorless. It is moderately soluble in water. USE: Diuron is an important commercial chemical. It is used as an herbicide to control broad leaved weeds, grass and mosses. It is found in a consumer product to control fish tank algae. EXPOSURE: Workers who produce or use diuron may breathe in mists or have direct skin contact. The general population may be exposed by diuron particles in the air near application sites or skin contact with products containing diuron. Diuron released to air will be in or on particles that eventually fall to the ground. It may be broken down by sunlight. It will not volatilize into air from soil or water surfaces. It is expected to move moderately through soil. It may be broken down by microorganisms in water, but appears to be fairly stable in soil. It is not expected to build up in fish. RISK: Diuron may be a skin, eyes and throat irritant in humans. Data on the potential for diuron to produce other toxic effects in humans were not available. The blood is the primary target of toxicity in laboratory animals following repeated low-dose exposure via any route. Effects include damage to red blood cells, resulting in anemia and alterations and blood cell production. Decreased body weight and damage to the kidney and bladder were also observed in laboratory animals exposed to higher oral doses overtime. No evidence of infertility, abortion, or serious birth defects were observed in laboratory animals exposed to diuron before and/or during pregnancy. However, some offspring had decreased body weights and delayed or abnormal bone development at high doses that made the mothers sick. An increase in bladder, kidney, and mammary tumors was reported in some laboratory animals following lifetime oral exposure to diuron. The U.S. Environmental Protection Agency Office of Pesticide Programs has classified diuron as a "known/likely" human carcinogen based on tumors in laboratory animals. The potential for diuron to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

MeSH Pharmacological Classification

Herbicides

Mechanism of Action

/Chlorophyll/ fluorescence measurements indicated significant electron transport inhibition in /intact soybean/ leaves 1 hr after treatment with 40 mM solutions of ... diuron.
The potent inhibitory effect of substituted ureas on the photosynthetic mechanism of ... plants ... /is exerted through inhibition of/ Hill reaction, ie, evolution of oxygen in presence of living chloroplasts & suitable hydrogen acceptor. /Substituted ureas/

Vapor Pressure

2e-09 mm Hg (NIOSH, 2016)
6.90e-08 mmHg
8.25X10-9 mm Hg (1.1X10-3 mPa) at 25 °C
0.000000002 mmHg

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Impurities

The presence of 3,3',4,4'-tetrachloroazobenzene (TCAB) was determined in 3,4-dichloroaniline and its herbicidal derivatives /propanil, diuron, linuron, and neburon,/ using high-pressure liquid chromatography. The concn was in the range of 9-1400 ug/g.

Other CAS

330-54-1

Wikipedia

Diuron

Biological Half Life

0.04 Days

Use Classification

Agrochemicals -> Herbicides
Herbicides
Pesticides -> Herbicides -> Urea herbicides -> Phenylurea herbicides
Environmental transformation -> Pesticides (parent, predecessor)
HERBICIDES

Methods of Manufacturing

Diuron is produced by reaction of 3,4-dichlorophenyl isocyanate with dimethylamine.
... Prepared by the reaction of an appropriate mono- or dihalo-substituted phenyl isocyanate with dimethyl or methylethyl amine. ... The amine-isocyanate reaction is most readily carried out in the presence of an inert solvent, such as toluene, anisole, benzene, chlorobenzene, or dioxane. No catalyst is needed, and since the reaction is exothermic it is ordinarily unnecessary to supply heat. ... The reaction is conveniently carried out by first mixing the isocyanate with the inert solvent at room temperature to increase through the range of 25 to 75 °C. The tri-substituted urea products are generally quite insoluble in the solvent used and, therefore, precipitate out as formed and are readily separated from the reaction mass.
Preparation: Jones, United States of America patent 2768971 (1956 to I.C.I.)

General Manufacturing Information

Adhesive manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Rubber product manufacturing
Urea, N'-(3,4-dichlorophenyl)-N,N-dimethyl-: ACTIVE
Laboratory method of purification: by recrystallization three times from absolute ethanol.
... Involves the use of (14)carbon arylamines, eg for the synthesis of diuron, with dimethylcarbamoyl chloride.

Analytic Laboratory Methods

Method: NIOSH 5601, Issue 1; Procedure: high performance liquid chromatography with ultraviolet detection; Analyte: diuron; Matrix: air; Detection Limit: 0.6 ug/sample.
Method: OSHA PV2097; Procedure: high performance liquid chromatography using an ultraviolet detector; Analyte: diuron; Matrix: air; Detection Limit: 0.03 mg/cu m.
Method: Abraxis 520001; Procedure: immunoassay, microtiter plate; Analyte: diuron; Matrix: groundwater, surface water, well water; Detection Limit: 0.03 ug/L.
Method: EPA-OGWDW/TSC 532; Procedure: high performance liquid chromatography with an ultraviolet/visible (UV/Vis) detector; Analyte: diuron; Matrix: drinking water; Detection Limit: 0.018 ug/L.
For more Analytic Laboratory Methods (Complete) data for Diuron (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

Hemoglobin adducts of aromatic amines released from pesticides were investigated. Female Wistar rats were dosed orally with pesticides up to 1 mmol/kg body wt. Blood was obtained 24 hr, hemoglobin isolated and hydrolyzed in 1 N sodium hydroxide. The amines were extracted and quantified by GC with nitrogen-specific or mass-selective detection. The following binding indices (hemoglobin binding index = binding (mmol/mol Hb) per dose (mmol/kg)) were obtained: pesticide (arylamine): linuron, diuron (3,4-dichloroaniline) 0.8 and 4.5 respectively; monuron, monolinuron (4-chloroaniline) 39 and 55 respectively; chlorpropham (3-chloroaniline) 2.9; chlordimeform (4-chloro-o-toluidine) 2.4; propham (aniline) 2.4. With vinclozoline and iprodione (3,5-dichloroaniline) and quintozene (pentachloroaniline) no adducts could be found. The results demonstrate the possible use of arylamine-hemoglobin adducts for measuring the bioavailability of potentially hazardous components of pesticides and the extent by which they are formed and metabolically activated.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place.
Store in tightly closed containers in a cool, well-ventilated area.
Avoid freezing liquid suspension. Dry formulations are stable under normal storage.

Interactions

Diuron and antimycin A act between both cytochromes b and cl of the respiratory chain, the rate of inhibition versus concentration of diuron yields hyperbolic kinetics whereas antimycin A shows a sigmoidal inhibition curve. Combined effects of antimycin A and diuron on yeast mitochondrial state 4 respiration as well as the apparent ki of diuron is significantly decreased in the presence of antimycin A. The interaction coefficient between antimycin A and diuron was 0.4, suggesting that antimycin A induced conformational change in the b-cl segment of the respiratory chain allows diuron to bind more tightly to its site of action.

Stability Shelf Life

Stable under recommended storage conditions.
Stable for 2 yr in double polyethylene bag inside a fiber drum under warehouse conditions.
Stable under normal conditions.

Dates

Modify: 2023-08-15

Diuron effects on photosynthesis and vertical migration of microphytobenthos: Potential rapid bioassessment of herbicide toxicity in coastal sediments

Guo-Ying Du, Xue-Feng Zhong, Christine Dupuy, Shuai Che, Johann Lavaud
PMID: 34153856   DOI: 10.1016/j.marpolbul.2021.112619

Abstract

The effects of herbicide diuron on photosynthesis and vertical migration of intertidal microphytobenthos (MPB) assemblages were investigated using chlorophyll fluorometry. The results shown diuron ≤ 60 μg L
had no obvious effect on MPB vertical migration during 24 h indicated by consistent rhythm. Low concentration of 10 μg L
diuron had no significant influence on MPB photosynthesis throughout, however, high concentrations of 40, 50, and 60 μg L
had significant impacts exhibited by decreased parameters of maximum relative electron transport rate (rETR
), maximal PS II quantum yield (F
/F
) and non-photochemical quenching (NPQ). For middle concentrations of 20 and 30 μg L
, above decreased 3 parameters recovered sooner or later after 2 h or 16.5 h. Comparatively, rETR
, F
/F
and NPQ are concentration dependent and more sensitive than other parameters in assessing diuron toxicity. This study revealed the potential of using MPB assemblages and chlorophyll fluorometry for rapid assessing diuron toxicity in coastal sediments.


Combined effects of climate change and the herbicide diuron on the coral Acropora millepora

Florita Flores, Joseane A Marques, Sven Uthicke, Rebecca Fisher, Frances Patel, Sarit Kaserzon, Andrew P Negri
PMID: 34119962   DOI: 10.1016/j.marpolbul.2021.112582

Abstract

The Great Barrier Reef (GBR) is threatened by climate change and local pressures, including contaminants in nearshore habitats. This study investigated the combined effects of a GBR-relevant contaminant, the herbicide diuron, under current and two future climate scenarios on the coral Acropora millepora. All physiological responses tested (effective quantum yield (ΔF/Fm'), photosynthesis, calcification rate) were negatively affected with increasing concentrations of diuron. Interactive effects between diuron and climate were observed for all responses; however, climate had no significant effect on ΔF/Fm' or calcification rates. Photosynthesis was negatively affected as the climate scenarios were adjusted from ambient (28.1 °C, pCO
= 397 ppm) to RCP8.5 2050 (29.1 °C, pCO
= 680 ppm) and 2100 (30.2 °C, pCO
= 858 ppm) with EC50 values declining from 19.4 to 10.6 and 2.6 μg L
diuron in turn. These results highlight the likelihood that water quality guideline values may need to be adjusted as the climate changes.


Assessing the effect of herbicide diuron on river biofilm: A statistical model

Tanaya Bhowmick, Goutam Sen, Joydeep Mukherjee, Reshmi Das
PMID: 34118626   DOI: 10.1016/j.chemosphere.2021.131104

Abstract

River biofilm communities are the first ones to be exposed to all toxic discharges received via run off from agricultural fields. Hence, changes in river biofilm community structure and growth pattern are considered as indicator of overall health of lotic ecosystem. Toxicants have effect on biofilm biomass, photosynthetic efficiency and chlorophyll a concentrations. Mathematical models may be applied to estimate the overall vigor of riverine ecosystems considering biofilms as indicators. Herein, previous empirical data of Ricart et al. (2009) on long term effects of environmentally relevant concentrations of diuron on biofilm communities of the River Llobregat, Spain was considered as our model inputs. Our objective is to understand the influence of diuron, chlorophyll a concentrations and photosynthetic efficiency on biovolume using a statistical model. The non-linear relationships between biovolume (dependent variable) and diuron, chlorophyll a concentrations and photosynthetic efficiency (independent variables) were represented by constructing three separate basis functions based on day 8 empirical data. Biovolume, due to nonlinear influence as yielded by the basis functions were used in a multiple linear regression model to estimate the net biovolume. Model validation was done based on day 29 empirical data. The experimentally determined biovolume and our model estimated biovolume showed similar trends. Also, diuron and photosynthetic efficiency had significant (p < 0.05) influence on biovolume. Since, the predominance of diatoms as biofilms within periphytic layers is very common in lotic systems, estimation of changes in diatom biovolume will be significant to assess the effect of herbicides. Diatom biovolume of any day (for example day 22) mentioned in the experimental study may be determined by this model, without the requirement of tedious manual biovolume calculation. Our model will be useful in numerous other studies undertaken on the toxic effect of pollutants on biofilms to quickly and accurately estimate the biofilm biovolume.


The hydrophobicity of mutations targeting D1:Val219 modifies formate and diuron binding in the quinone-Fe-acceptor complex of Photosystem II

Jack A Forsman, Julian J Eaton-Rye
PMID: 34050526   DOI: 10.1111/ppl.13469

Abstract

The D1:Val219 residue of Photosystem II in the cyanobacterium Synechocystis sp. PCC 6803 was mutated to alanine or isoleucine, creating the V219A and V219I mutants, respectively. Oxygen evolution was slowed in these mutants, while chlorophyll a fluorescence induction assays indicated slowed electron transfer. As previously observed [Erickson J.M., Rahire, M., Rochaix, J.-D. and Mets. L. (1985) Science, 228, 204-207], the V219I mutant was resistant to 3,4-dichloro-1,1-dimethyl urea (DCMU); however, the V219A strain displayed no DCMU resistance. Additionally, the V219A strain was less sensitive to the addition of formate than the control, while the V219I strain was more sensitive to formate. Both mutant strains were susceptible to photodamage and required protein synthesis for recovery. We hypothesize that the sensitivity to DCMU and the extent of bicarbonate-reversible formate-induced inhibition, as well as the capacity for recovery in cells following photodamage, are influenced by the hydrophobicity of the environment associated with the Val219 residue in D1.


Evaluation in the performance of the biodegradation of herbicide diuron to high concentrations by Lysinibacillus fusiformis acclimatized by sequential batch culture

Alejandro Reyes-Cervantes, Diana Laura Robles-Morales, Alejandro Téllez-Jurado, Sergio Huerta-Ochoa, Angélica Jiménez-González, Sergio Alejandro Medina-Moreno
PMID: 33965706   DOI: 10.1016/j.jenvman.2021.112688

Abstract

We evaluated and characterized the biodegradation of the herbicide diuron in its commercial form above its saturation concentration by Lysinibacillus fusiformis acclimatized by sequential batch culturing. Acclimatization was carried out in eight cycles in liquid culture, improving the capacity of L. fusiformis to remove diuron from 55.13 ± 1.3% in the first batch to 87.2 ± 0.11% in the eighth batch. Diuron biosorption was characterized with Langmuir and Freundlich isotherms, obtaining a maximum biosorption (q
) of 0.00885 mg mg
. In diuron biodegradation assays, a consumption substrate biomass yield (Y
) of 6.266 mg mg
was obtained, showing that biodegradation was the main mechanism in diuron removal. Diuron biodegradation by L. fusiformis was characterized by the Monod model, with a maximum specific growth rate (μ
) of 0.0245 h
and an affinity constant (K
) of 344.09 mg L
. A low accumulation of 3,4-dichloroaniline with the production of chloride ions indicated dechlorination when diuron was present at high concentrations. A phytotoxic assay conducted with Lactuca sativa showed that the toxicity of an effluent with diuron at 250 mg L
decreased when it was pretreated with acclimatized L. fusiformis. Acclimatization by sequential batch culturing improved the ability of L. fusiformis to biodegrade diuron at high concentrations, showing potential in the bioremediation of diuron-contaminated sites.


Ecological risk assessment of booster biocides in sediments of the Brazilian coastal areas

Fiamma Eugênia Lemos Abreu, Samantha Eslava Martins, Gilberto Fillmann
PMID: 33743422   DOI: 10.1016/j.chemosphere.2021.130155

Abstract

Although booster biocides (Irgarol, diuron, chlorothalonil, dichlofluanid, and DCOIT) have been detected in sediments along the Brazilian coastal areas, the risk associated to their occurrence and levels is still unknown. Thus, the ecological risk of booster biocides to sediment-dwelling organisms from the Brazilian coast was assessed using a risk characterization approach through the Risk Quotient (Measured environmental concentration (MEC)/Predicted no effect concentrations (PNECs)). Sedimentary PNECs for Irgarol, diuron, chlorothalonil and DCOIT were derived based on published ecotoxicological data from both freshwater and marine studies, while a NORMAN methodology was used to derived it for dichlofluanid. Results showed that DCOIT, diuron, Irgarol, chlorothalonil, and dichlofluanid can pose high risk on 47%, 35%, 15%, 1% and 1%, respectively, of the 113 Brazilian sites appraised. Considering the trend of expansion of navigation/maritime activities, DCOIT may worsen its impact over the coastal areas of Brazil, especially ports, but also ship/boatyards, marinas, and maritime traffic zones. The present study is an important contribution to support advance on policy formulation concerning booster biocides worldwide, particularly considering the lack of regulation on the use of antifouling biocides in Brazil.


Dark adaptation and ability of pulse-amplitude modulated (PAM) fluorometry to identify nutrient limitation in the bloom-forming cyanobacterium, Microcystis aeruginosa (Kützing)

Katherine A Perri, Schonna R Manning, Susan B Watson, Norma L Fowler, Gregory L Boyer
PMID: 33892284   DOI: 10.1016/j.jphotobiol.2021.112186

Abstract

Harmful algal blooms in inland waters are widely linked to excess phosphorus (P) loading, but increasing evidence shows that their growth and formation can also be influenced by nitrogen (N) and iron (Fe). Deficiency in N, P, and Fe differentially affects cellular photosystems and is manifested as changes in photosynthetic yield (F
/F
). While F
/F
has been increasingly used as a rapid and convenient in situ gauge of nutrient deficiency, there are few rigorous comparisons of instrument sensitivity and ability to resolve specific nutrient stresses. This study evaluated the application of F
/F
to cyanobacteria using controlled experiments on a single isolate and tested three hypotheses: i) single F
/F
measurements taken with different PAM fluorometers can distinguish among limitation by different nutrients, ii) measurements of F
/F
made by the addition of DCMU are comparable to PAM fluorometers, and iii) dark adaptation is not necessary for reliable F
/F
measurements. We compared F
/F
taken from the bloom-forming Microcystis aeruginosa (UTEX LB 3037) grown in nutrient-replete treatment (R) and N-, P-, and Fe-limited treatments (LN, LP, LFe, respectively), using three pulse-amplitude modulated (PAM) fluorometers and the chemical photosynthesis inhibitor 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU), and evaluated the effects of dark adaptation prior to PAM measurement. There were significant differences in F
/F
estimates among PAM fluorometers for light- versus dark-adapted cell suspensions over the whole experiment (21 days), which were all significantly higher than the DCMU-based measurements. However, dark adaptation had no effect on F
/F
when comparing PAM-based values across a single nutrient treatment. All F
/F
methods could distinguish LN and LP from R and LFe treatments but none were able to resolve LFe from R, or LN from LP cultures. These results indicated that for most PAM applications, dark adaptation is not necessary, and furthermore that single measurements of F
/F
do not provide a robust measurement of nutrient limitation in Microcystis aeruginosa UTEX LB 3037, and potentially other, common freshwater cyanobacteria.


Electrocatalytic degradation of diuron herbicide using three-dimensional carbon felt/β-PbO

Alireza Rahmani, Abdolmotaleb Seid-Mohammadi, Mostafa Leili, Amir Shabanloo, Amin Ansari, Saber Alizadeh, Davood Nematollahi
PMID: 33714150   DOI: 10.1016/j.chemosphere.2021.130141

Abstract

Traditional planar PbO
anodes have been used extensively for the electrocatalytic degradation process. However, by using porous PbO
anodes that have a three-dimensional architecture, the efficiency of the process can be significantly upgraded. In the current study, carbon felt (CF) with a highly porous structure and a conventional planar graphite sheet (G) were used as electrode substrate for PbO
anodes. Both CF/β-PbO
and G/β-PbO
anodes were prepared by the anodic deposition method. The main properties of the electrodes were characterized by XRD, EDX-mapping, FESEM, and BET-BJH techniques. The electrocatalytic degradation of diuron using three-dimensional porous CF/β-PbO
anode was modeled and optimized by a rotatable central composite design. After optimizing the process, the ability of porous CF/β-PbO
and planar G/β-PbO
anodes to degrade and mineralize diuron was compared. The electrocatalytic degradation of the diuron was well described by a quadratic model (R
> 0.99). Under optimal conditions, the kinetics of diuron removal using CF/β-PbO
anode was 3 times faster than the G/β-PbO
anode. The energy consumed for the complete mineralization of diuron using CF/β-PbO
anode was 2077 kWh kg
TOC. However, the G/β-PbO
anode removed only 65% of the TOC by consuming 54% more energy. The CF/β-PbO
had more stability (115 vs. 91 h), larger surface area (1.6287 vs. 0.8565 m
g
), and higher oxygen evolution potential (1.89 vs. 1.84 V) compared to the G/β-PbO
. In the proposed pathways for diuron degradation, the aromatic ring and groups of carbonyl, dimethyl urea, and amide were the main targets for HO
radical attacks.


Diuron degradation using three-dimensional electro-peroxone (3D/E-peroxone) process in the presence of TiO

Ghorban Asgari, Abdolmotaleb Seid-Mohammadi, Alireza Rahmani, Mohammad Taghi Samadi, Mehdi Salari, Saber Alizadeh, Davood Nematollahi
PMID: 33307415   DOI: 10.1016/j.chemosphere.2020.129179

Abstract

The present study investigates the efficiency of a three-dimensional electro-peroxone (3D/E-peroxone) reactor filled with TiO
-GAC in removing diuron from aqueous solution and in the remediation of real pesticide wastewater. The behavior of the system in terms of the effect of independent variables on diuron was investigated and optimized by RSM-CCD and ANN-GA methods. Both approaches proved to have a very good performance in the modeling of the process and determined the optimum condition of the independent variables as follows: initial pH = 10, applied current = 500 mA, supporting electrolyte = 0.07 M, ozone concentration = 10 mg L
, and reaction time = 10 min. The 3D/E-peroxone process achieved a synergistic effect in diuron abatement and reduced significantly energy consumption, as compared to its individual components. H
O
concentration generated in the electrolysis system was notably increased in the presence of TiO
-GAC microparticles. The BOD
/COD ratio of the real pesticide wastewater increased from 0.049 to 0.571 within 90 min treatment. Giving to the considerable enhancement of the biodegradability of the wastewater, this study strongly suggests that the 3D/E-peroxone process can be considered as a promising pretreatment step before a biological treatment process to produce intermediates which are more easily degradable by microorganisms.


Light-adapted charge-separated state of photosystem II: structural and functional dynamics of the closed reaction center

G Bor Sipka, Melinda Magyar, Alberto Mezzetti, Parveen Akhtar, Qingjun Zhu, Yanan Xiao, Guangye Han, Stefano Santabarbara, Jian-Ren Shen, Petar H Lambrev, Győző Garab
PMID: 33793891   DOI: 10.1093/plcell/koab008

Abstract

Photosystem II (PSII) uses solar energy to oxidize water and delivers electrons for life on Earth. The photochemical reaction center of PSII is known to possess two stationary states. In the open state (PSIIO), the absorption of a single photon triggers electron-transfer steps, which convert PSII into the charge-separated closed state (PSIIC). Here, by using steady-state and time-resolved spectroscopic techniques on Spinacia oleracea and Thermosynechococcus vulcanus preparations, we show that additional illumination gradually transforms PSIIC into a light-adapted charge-separated state (PSIIL). The PSIIC-to-PSIIL transition, observed at all temperatures between 80 and 308 K, is responsible for a large part of the variable chlorophyll-a fluorescence (Fv) and is associated with subtle, dark-reversible reorganizations in the core complexes, protein conformational changes at noncryogenic temperatures, and marked variations in the rates of photochemical and photophysical reactions. The build-up of PSIIL requires a series of light-induced events generating rapidly recombining primary radical pairs, spaced by sufficient waiting times between these events-pointing to the roles of local electric-field transients and dielectric relaxation processes. We show that the maximum fluorescence level, Fm, is associated with PSIIL rather than with PSIIC, and thus the Fv/Fm parameter cannot be equated with the quantum efficiency of PSII photochemistry. Our findings resolve the controversies and explain the peculiar features of chlorophyll-a fluorescence kinetics, a tool to monitor the functional activity and the structural-functional plasticity of PSII in different wild-types and mutant organisms and under stress conditions.


Explore Compound Types